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Introduction

dBAZ2 is a first-in-class, potent, and specific chemical probe used for the targeted degradation
of the chromatin remodeling proteins BAZ2A and BAZ2B. As a Proteolysis Targeting Chimera
(PROTAC), dBAZ2 facilitates the ubiquitination and subsequent proteasomal degradation of
BAZ2A and BAZ2B, providing a powerful tool to investigate their roles in chromatin structure
and gene regulation. These application notes provide a comprehensive overview and detailed
protocols for utilizing dBAZ2 in conjunction with chromatin accessibility assays, such as the
Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq), to elucidate the
functional consequences of BAZ2A/B depletion on the epigenome.

BAZ2A and BAZ2B are integral components of distinct chromatin remodeling complexes that
influence nucleosome positioning and DNA accessibility, thereby playing crucial roles in
transcriptional regulation. Dysregulation of BAZ2A and BAZ2B has been implicated in various
diseases, including cancer. By inducing the rapid and sustained degradation of these proteins,
dBAZ2 enables researchers to dissect their specific functions in maintaining chromatin
architecture and influencing cellular processes.

Mechanism of Action: dBAZ2 PROTAC

dBAZ2 is a heterobifunctional molecule composed of a ligand that binds to the BAZ2A/B
proteins, a linker, and a ligand that recruits an E3 ubiquitin ligase. This tripartite complex
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formation brings the E3 ligase in close proximity to BAZ2A/B, leading to their polyubiquitination
and subsequent degradation by the 26S proteasome. This targeted degradation approach
offers a rapid and efficient method to study the loss-of-function phenotypes of BAZ2A and
BAZ2B.
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dBAZ2 Mechanism of Action

Quantitative Data Summary

The application of dBAZ2 allows for a quantitative assessment of the impact of BAZ2A/B
degradation on chromatin accessibility. Below is a summary of the degradation efficiency of
dBAZ2 and the expected outcomes from a chromatin accessibility experiment.
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Parameter Value Cell Lines Reference
dBAZ2A Degradation
180 nM PC3, MM1S [1]
(DC50)
dBAZ2B Degradation
250 nM PC3, MM1S [1]
(DC50)
Time to Max
) ~2 hours PC3, MM1S [1]
Degradation
Duration of
) At least 3 days PC3, MM1S [1]
Degradation

DC50 is the concentration required to induce 50% degradation of the target protein.

Expected Changes in Chromatin Accessibility upon dBAZ2 Treatment (Hypothetical Data

based on similar studies):

Analysis

Expected Outcome

Total Number of ATAC-seq Peaks

Potential global increase or decrease depending
on the primary role of BAZ2A/B in the specific
cell type.

Differentially Accessible Regions (DARS)

Identification of thousands of DARs, with a likely
significant portion showing increased
accessibility upon BAZ2A/B degradation,

especially at regulatory elements.

Genomic Annotation of DARS

Enrichment of DARs in promoter and enhancer

regions.

Transcription Factor Motif Enrichment in DARs

Enrichment of binding motifs for specific
transcription factors whose accessibility is
regulated by BAZ2A/B.

Experimental Protocols
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Protocol 1: Cell Treatment with dBAZ2 for Downstream
Chromatin Accessibility Analysis

This protocol outlines the steps for treating cultured cells with dBAZ2 prior to performing an
ATAC-seq experiment.

Materials:

dBAZ2 (stock solution in DMSO)

Cell culture medium and supplements

Appropriate cell line (e.g., PC3, MM1S)

Cell culture plates/flasks

Vehicle control (DMSO)

Procedure:

o Cell Culture: Culture the chosen cell line under standard conditions to ~70-80% confluency.

o dBAZ2 Preparation: Prepare a working stock of dBAZ2 in cell culture medium. Perform
serial dilutions to achieve the desired final concentrations (e.g., ranging from 10 nM to 1 uM).
Prepare a vehicle control with the same final concentration of DMSO.

e Cell Treatment:

o For adherent cells, aspirate the old medium and replace it with the medium containing
dBAZ2 or vehicle.

o For suspension cells, add the concentrated dBAZ2 solution directly to the culture flask.

 Incubation: Incubate the cells for the desired time period (e.qg., 2, 6, 24, 48, or 72 hours) to
allow for protein degradation. A time-course experiment is recommended to capture both
immediate and long-term effects on chromatin.

» Verification of Protein Degradation (Optional but Recommended):
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o Harvest a subset of cells from each treatment group.
o Perform western blotting to confirm the degradation of BAZ2A and BAZ2B.

o Cell Harvesting for ATAC-seq: After the incubation period, harvest the cells for the ATAC-seq
protocol.
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dBAZ2 Treatment Workflow

Protocol 2: Assay for Transposase-Accessible
Chromatin with sequencing (ATAC-seq)

This protocol is adapted from standard ATAC-seq protocols and is suitable for cells treated with
dBAZ2.[2][3][4]

Materials:

Harvested cells (50,000 - 100,000 cells per sample)

e Lysis buffer (10 mM Tris-HCI pH 7.4, 10 mM NacCl, 3 mM MgClI2, 0.1% NP-40, 0.1% Tween-
20, 0.01% Digitonin)

e Wash buffer (10 mM Tris-HCI pH 7.4, 10 mM NaCl, 3 mM MgCI2, 0.1% Tween-20)

e Tn5 Transposase and Tagmentation (TD) Buffer (lllumina)

» DNA purification kit (e.g., Qiagen MinElute)

e PCR primers for library amplification

o High-fidelity PCR master mix

e AMPure XP beads

Procedure:

e Cell Lysis:

[¢]

Resuspend the cell pellet in 50 L of ice-cold lysis buffer.

[¢]

Pipette up and down gently 3 times.

Incubate on ice for 3 minutes.

o

o

Add 500 pL of wash buffer and invert the tube 3 times to mix.
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o Centrifuge at 500 x g for 10 minutes at 4°C to pellet the nuclei.

o Carefully remove the supernatant.

Tagmentation:

o Resuspend the nuclei pellet in the transposition reaction mix containing Tn5 transposase
and tagmentation buffer.

o Incubate at 37°C for 30 minutes with gentle shaking.

DNA Purification:

o Purify the tagmented DNA using a DNA purification kit according to the manufacturer's
instructions.

o Elute the DNA in 10 pL of elution buffer.

Library Amplification:

o Amplify the tagmented DNA using PCR with indexed primers. The number of PCR cycles
should be optimized to avoid library over-amplification.

Library Purification and Size Selection:

o Purify the amplified library using AMPure XP beads to remove primer-dimers and large
fragments. A double-sided size selection is recommended.

Library Quality Control:

o Assess the library quality and concentration using a Bioanalyzer and Qubit. A
characteristic nucleosomal laddering pattern should be visible.

Sequencing:

o Sequence the libraries on an Illumina platform with paired-end reads.
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A typical bioinformatics pipeline for analyzing the ATAC-seq data generated from dBAZ2-
treated and control cells is as follows:

e Quality Control: Assess the raw sequencing reads for quality using tools like FastQC.
o Adapter Trimming: Remove adapter sequences using tools like Trimmomatic or Cutadapt.

o Alignment: Align the cleaned reads to the appropriate reference genome using an aligner
such as Bowtie2 or BWA.

o Post-alignment Filtering: Remove duplicate reads and reads mapping to the mitochondrial
genome.

o Peak Calling: Identify regions of open chromatin (peaks) for each sample using a peak caller
like MACS2.

o Consensus Peak Set Generation: Create a consensus set of peaks across all samples.

o Read Counting: Quantify the number of reads falling into each peak in the consensus set for
each sample.

 Differential Accessibility Analysis: Use statistical packages like DESeg2 or edgeR to identify
differentially accessible regions (DARs) between dBAZ2-treated and control samples.

o Downstream Analysis:
o Annotation of DARs: Annotate the DARSs to genomic features (promoters, enhancers, etc.).
o Motif Analysis: Identify enriched transcription factor binding motifs within the DARS.

o Integration with other data: Correlate changes in chromatin accessibility with gene
expression data (RNA-seq) to understand the functional consequences.

Conclusion

The use of the dBAZ2 PROTAC in combination with chromatin accessibility assays like ATAC-
seq offers a robust and specific method to investigate the role of BAZ2A and BAZ2B in
regulating the epigenome. The provided protocols and application notes serve as a guide for
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researchers to design and execute experiments aimed at uncovering the functional impact of
BAZ2A/B degradation on chromatin structure and gene regulation, ultimately providing valuable
insights for basic research and therapeutic development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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